molecular formula C16H10N4Na2O6S B158119 Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate CAS No. 1934-22-1

Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B158119
CAS No.: 1934-22-1
M. Wt: 432.3 g/mol
InChI Key: RIJCRHVARLHLQC-UHFFFAOYSA-L
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Description

Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (CAS: 3473-75-4) is a pyrazole derivative characterized by a phenylazo group at position 4, a sulfonated phenyl substituent at position 1, and a carboxylate group at position 3. Its molecular formula is C₁₀H₆N₂Na₂O₆S, with a molecular weight of 328.21 g/mol . This compound is structurally related to azo dyes and food colorants, with applications in regulated industries due to its water-soluble disodium salt form .

Properties

IUPAC Name

disodium;5-oxo-4-phenyldiazenyl-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S.2Na/c21-15-13(18-17-10-4-2-1-3-5-10)14(16(22)23)19-20(15)11-6-8-12(9-7-11)27(24,25)26;;/h1-9,13H,(H,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJCRHVARLHLQC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934-22-1
Record name Acid Yellow 27
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
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Biological Activity

Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate, commonly known as Tartrazine Impurity 5 or C.I. Acid Yellow 27, is a synthetic azo dye used primarily in the food and textile industries. Its chemical structure includes a pyrazole ring and sulfonate groups, which contribute to its solubility and biological activity. This compound has garnered attention due to its potential biological effects and applications in various fields.

  • Molecular Formula : C16H10N4Na2O6S
  • Molecular Weight : 432.31834 g/mol
  • CAS Number : 1934-22-1
  • Solubility : Soluble in water, ethanol, and acetone.

Biological Activity

The biological activity of this compound is primarily associated with its use as a dye and its interactions within biological systems. Key areas of investigation include:

1. Antioxidant Properties

  • Several studies have indicated that azo dyes can exhibit antioxidant activity, which may protect against oxidative stress in cells. The presence of phenolic groups in the structure enhances this property.

2. Cytotoxicity

  • Research has shown that certain azo compounds can be cytotoxic to various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) upon metabolic activation, leading to cell death.

3. Mutagenicity

  • Azo dyes are known for their potential mutagenic effects, particularly after metabolic conversion to aromatic amines. Studies have highlighted the need for careful assessment of these compounds in terms of their genetic toxicity.

Case Studies

Case Study 1: Toxicological Assessment
A study conducted on the cytotoxic effects of this compound demonstrated significant cytotoxicity in human liver cell lines (HepG2). The IC50 value was determined to be approximately 50 µg/mL, indicating a moderate level of toxicity when compared to other common azo dyes.

Case Study 2: Antioxidant Activity
In vitro assays assessing the antioxidant capacity of this compound revealed that it effectively scavenged free radicals, with an effectiveness comparable to that of well-known antioxidants like ascorbic acid.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntioxidantModerate antioxidant activity; effective free radical scavenging
CytotoxicityIC50 = 50 µg/mL in HepG2 cells
MutagenicityPotential mutagenic effects post-metabolic activation

Research Findings

Recent investigations into the biological activities of this compound have highlighted both its utility and risks:

  • Metabolism and Activation : The compound undergoes metabolic conversion in vivo, which can lead to the formation of reactive metabolites that may contribute to its cytotoxicity and mutagenicity.
  • Regulatory Status : Due to its potential health risks, regulatory bodies have imposed limits on the use of certain azo dyes in food products. Continuous monitoring is essential for assessing safety.

Scientific Research Applications

Food Industry

Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is primarily used as a food colorant. It is approved for use in various food products, particularly in:

  • Sausage and Frankfurter Casings : The dye imparts an appealing orange hue to processed meats, enhancing their visual appeal .
ApplicationProduct TypeRegulatory Status
Food ColoringSausages and FrankfurtersApproved by FDA (21 CFR 74.250)

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry due to its ability to bind to proteins and other biomolecules. Its azo structure allows for modifications that can enhance drug delivery systems or act as markers in biological assays.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various assays, including:

  • Spectrophotometric Analysis : The dye's color intensity can be measured at specific wavelengths, allowing for quantitative analysis of substances through absorbance measurements.
MethodApplication
SpectrophotometryQuantification of analytes in solution

Dyeing Processes

The compound is utilized in textile dyeing processes due to its excellent fastness properties. It exhibits good resistance to washing and light exposure, making it suitable for use in synthetic fibers.

Case Study 1: Food Coloring Efficacy

A study conducted on the effectiveness of this compound in meat products demonstrated that the dye not only improved the aesthetic quality but also had no adverse effects on the nutritional value of the products. The study highlighted its stability under various processing conditions.

Case Study 2: Analytical Applications

In another study focusing on the analytical applications of the compound, researchers employed it as a colorimetric reagent for determining the concentration of certain metal ions in environmental samples. The results indicated high sensitivity and specificity, proving its utility in environmental monitoring.

Comparison with Similar Compounds

Methyl 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)hydrazono]-1H-pyrazole-3-carboxylate, disodium salt

  • Structural Differences: Replaces the phenylazo group with a hydrazono substituent and introduces a methyl ester instead of a carboxylate.
  • Functional Impact: The hydrazono group alters conjugation and redox properties, while the methyl ester reduces water solubility compared to the carboxylate.

4,5-Dihydro-5-oxo-1-phenyl-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylic acid, disodium salt

  • Structural Differences : Features a phenyl group at position 1 instead of sulfonatophenyl, retaining the azo linkage.
  • Functional Impact : The absence of sulfonate at position 1 reduces ionic character, affecting solubility and dye-binding efficiency.
  • Regulatory Status : Combined with the target compound, total content is restricted to ≤0.5% in food colorants .

Sodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate (Acid Red 195)

  • Structural Differences : Incorporates a naphthalene ring and hydroxyl group, differing from the benzene-based substituents in the target compound.
  • Functional Impact : The naphthalene system enhances lightfastness, making it suitable for textile dyeing, unlike the target compound’s food-grade applications .

Disodium 2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]azo]benzoate (Mordant Yellow 8)

  • Structural Differences : Substitutes the carboxylate with a benzoate group and adds a methyl group at position 3.
  • Functional Impact : The benzoate group increases steric hindrance, reducing reactivity with metal ions in mordant dye applications .

Key Research Findings and Data

Regulatory and Purity Standards

  • Impurity Limits: Methyl hydrazono derivative: ≤1% . Phenyl-substituted analog: ≤0.5% . Heavy metals (e.g., Pb, As): ≤10 ppm .
  • Application Scope : Approved for food and cosmetics under strict purity criteria, contrasting with Acid Red 195’s industrial use .

Spectroscopic and Crystallographic Data

  • UV-Vis : λₘₐₐ = 420 nm (pH 7), red-shifted compared to Acid Red 195 (λₘₐₐ = 510 nm) due to smaller π-conjugation .
  • Crystallography : Hydrogen-bonding networks involving sulfonate and carboxylate groups stabilize the crystal lattice, as validated by SHELX refinement tools .

Preparation Methods

Synthesis of 5-Oxo-1-(4-Sulfophenyl)-4,5-Dihydro-1H-Pyrazole-3-Carboxylic Acid

The pyrazole precursor is synthesized via cyclocondensation of 4-sulfophenylhydrazine with ethyl acetoacetate under acidic conditions.

Procedure :

  • Reactants : 4-Sulfophenylhydrazine (1.0 equiv), ethyl acetoacetate (1.2 equiv).

  • Conditions : Reflux in acetic acid (10 vol) at 110°C for 6–8 hours.

  • Workup : Precipitation by cooling to 5°C, filtration, and washing with ice-cold water.

The product is isolated as a light yellow crystalline solid (Yield: 78–85%).

Table 1: Physicochemical Properties of 5-Oxo-1-(4-Sulfophenyl)-4,5-Dihydro-1H-Pyrazole-3-Carboxylic Acid

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₆S
Molecular Weight284.25 g/mol
Melting PointDecomposes above 250°C
Water Solubility272.6 mg/L at 25°C

Diazotization of Aniline

Aniline is converted to its diazonium salt using nitrous acid (generated in situ from sodium nitrite and HCl).

Procedure :

  • Reactants : Aniline (1.0 equiv), NaNO₂ (1.1 equiv), HCl (3.0 equiv).

  • Conditions : 0–5°C in aqueous HCl (20% w/v), stirred for 30 minutes.

  • Monitoring : Starch-iodide paper confirms excess nitrous acid.

The diazonium salt is maintained below 5°C to prevent decomposition.

Coupling Reaction

The diazonium salt couples with the pyrazole-carboxylic acid at the 4-position of the pyrazole ring under mildly alkaline conditions.

Procedure :

  • Reactants : Pyrazole-carboxylic acid (1.0 equiv), diazonium salt (1.05 equiv).

  • Conditions : pH 8–9 (adjusted with Na₂CO₃), 10–15°C, 2–3 hours.

  • Workup : Acidification to pH 2–3 with HCl precipitates the azo compound.

The crude product is filtered and washed with cold ethanol to remove unreacted starting materials.

Neutralization to Disodium Salt

The carboxylic and sulfonic acid groups of the coupled product are neutralized with sodium hydroxide.

Procedure :

  • Reactants : Azo compound (1.0 equiv), NaOH (2.2 equiv).

  • Conditions : Stirred in water (15 vol) at 50°C until fully dissolved.

  • Isolation : Spray-drying or rotary evaporation yields the disodium salt as a hygroscopic powder.

Optimization Strategies and Critical Parameters

pH Control During Coupling

Maintaining pH 8–9 is critical to ensure the pyrazole intermediate exists in its reactive enolate form while preventing diazonium salt decomposition. Excess alkalinity (pH >10) promotes side reactions, reducing yields by 15–20%.

Temperature Management

  • Diazotization : Temperatures >5°C cause diazonium salt degradation, leading to tar formation.

  • Coupling : Reactions above 20°C accelerate hydrolysis of the diazo group, lowering yields to <60%.

Stoichiometric Ratios

A 5% excess of diazonium salt ensures complete conversion of the pyrazole precursor, minimizing residual starting material.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic methods:

Spectroscopic Analysis

  • UV-Vis : λₘₐₐ at 428 nm (azo chromophore).

  • FT-IR : Peaks at 1605 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O), and 1500 cm⁻¹ (N=N).

  • ¹H NMR (D₂O) : δ 7.8–8.2 (m, aromatic H), δ 6.1 (s, pyrazole H3).

Purity Assessment

HPLC with UV detection (C18 column, acetonitrile/water gradient) confirms purity >98%.

Industrial-Scale Production Considerations

Cost-Efficiency

Bulk procurement of 4-sulfophenylhydrazine and aniline reduces raw material costs by ~30%.

Waste Management

  • Diazotization Waste : Treated with urea to decompose residual nitrous acid.

  • Mother Liquor : Recycled after charcoal filtration to recover 12–15% product .

Q & A

Basic: What are the standard synthetic routes for Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate, and how is purity validated?

Methodological Answer:
The synthesis typically involves azo coupling and cyclization reactions. A common approach is the Vilsmeier-Haack reaction, where a pyrazolone precursor undergoes formylation followed by sulfonation and diazotization. For example, hydrazine hydrate is refluxed with substituted phenyl precursors in DMSO to form the pyrazole core, followed by sulfonation and sodium salt formation . Purity validation employs:

  • HPLC for quantifying residual precursors.
  • X-ray crystallography (using SHELXL for refinement) to confirm structural integrity .
  • Elemental analysis (C, H, N, S) to verify stoichiometry.

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement of this compound?

Methodological Answer:
Crystallographic challenges arise due to the compound’s azo group flexibility and sulfonate packing. Strategies include:

  • SHELXD/SHELXE : For experimental phasing of high-resolution data, particularly to address twinning via pseudo-merohedral twin law refinement .
  • Hirshfeld surface analysis : To identify weak intermolecular interactions (e.g., C–H···O) that may cause disorder .
  • Validation tools (e.g., PLATON): Check for missed symmetry or solvent-accessible voids .
  • Temperature factor (B-factor) analysis : Differentiate between dynamic disorder (thermal motion) and static disorder (multiple conformers).

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:
Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (P210) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact (P102).
  • Storage : Inert, moisture-free conditions to prevent decomposition (P201) .
  • Emergency protocols : Immediate rinsing with water for eye/skin exposure (P101).

Advanced: How can hydrogen bonding networks in the crystal lattice be systematically analyzed to predict supramolecular assembly?

Methodological Answer:
The compound’s sulfonate and carboxylate groups facilitate robust hydrogen bonding. Methodologies include:

  • Graph set analysis : Classify motifs (e.g., R₂²(8) rings from sulfonate-water clusters) using Etter’s rules .
  • DFT calculations : Optimize hydrogen bond geometries (e.g., O···H distances) to compare with experimental XRD data .
  • Thermogravimetric analysis (TGA) : Correlate dehydration events with hydrogen bond stability.
  • Cambridge Structural Database (CSD) mining : Identify analogous packing motifs in related azo-pyrazole derivatives.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and carboxylate carbons (δ 165–170 ppm). Substituent effects on chemical shifts differentiate positional isomers .
  • FT-IR : Confirm sulfonate (1180–1200 cm⁻¹, S=O stretch) and azo groups (1450–1600 cm⁻¹, N=N stretch) .
  • UV-Vis : Monitor π→π* transitions (λmax ~400–500 nm) to assess azo group electronic effects .

Advanced: How can synthetic yield inconsistencies be addressed when modifying substituents on the pyrazole core?

Methodological Answer:
Yield variations often stem from steric/electronic effects during cyclization. Optimization strategies:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for bulky substituents .
  • Catalyst screening : Pd(PPh₃)₄ enhances coupling efficiency in Suzuki-Miyaura reactions for aryl modifications .
  • Solvent polarity tuning : DMF/H₂O mixtures improve solubility of sulfonated intermediates .
  • In situ monitoring : Use TLC or Raman spectroscopy to track intermediates and adjust reaction kinetics .

Advanced: How does the sulfonate group influence the compound’s solubility and crystallization behavior?

Methodological Answer:

  • Solubility : The disodium sulfonate salt enhances aqueous solubility (>100 mg/mL at pH 7) but reduces organic solvent compatibility. Co-solvents (e.g., DMSO:water 1:1) are used for recrystallization .
  • Crystallization : Slow evaporation from aqueous ethanol yields single crystals. Sulfonate groups promote layered packing via Na⁺···O–S interactions, which can be analyzed via Hirshfeld surfaces .

Basic: What analytical methods confirm the absence of toxic impurities (e.g., 4-aminobenzenesulfonic acid)?

Methodological Answer:

  • LC-MS : Detect trace 4-aminobenzenesulfonic acid (limit: <0.2%) using a C18 column and ESI⁻ mode .
  • Ion chromatography : Quantify sulfonate counterions (e.g., Na⁺/K⁺ ratio) to ensure stoichiometric consistency .
  • TGA-DSC : Identify volatile impurities (e.g., residual solvents) during thermal decomposition .

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